5-Lipoxygenase (5-LOX) Inhibitory Activity: Inactive Profile of the 2-Ethoxy-1-naphthamide Scaffold Versus Potent Naphthamide VEGFR-2 Inhibitors
2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide (CAS 922131-06-4) was tested for inhibition of human recombinant 5-LOX and returned an IC₅₀ > 10,000 nM, demonstrating no meaningful enzyme inhibition [1]. By contrast, structurally distinct 2-naphthamide derivatives have shown potent inhibition of an alternative therapeutic target, VEGFR-2 kinase: compound 8b exhibited a VEGFR-2 IC₅₀ of 0.384 μM (384 nM), and compound 14c exhibited a VEGFR-2 IC₅₀ of 1.5 nM in enzymatic assays [2][3]. This >26-fold to >6,600-fold difference in target potency across naphthamide subclasses illustrates that the 2-ethoxy-1-naphthamide scaffold confers a distinct target-selectivity profile that cannot be inferred from the broader naphthamide class.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (human recombinant 5-LOX) |
| Comparator Or Baseline | 2-Naphthamide derivative 8b: VEGFR-2 IC₅₀ = 384 nM; 2-Naphthamide derivative 14c: VEGFR-2 IC₅₀ = 1.5 nM |
| Quantified Difference | Target compound is >26-fold less potent than 8b on VEGFR-2 and >6,600-fold less potent than 14c; inactive on 5-LOX at tested concentrations |
| Conditions | 5-LOX assay: inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB₄ and 5-HETE formation. VEGFR-2 assay: enzymatic inhibition of recombinant VEGFR-2 kinase. |
Why This Matters
This data establishes that CAS 922131-06-4 is functionally distinct from high-potency naphthamide VEGFR-2 inhibitors and may serve as a negative control or selectivity probe in panels where 5-LOX and VEGFR-2 are both assessed.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807): 2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-05-09). View Source
- [2] Pham, E. C.; Truong, T. N. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega 2022, 7 (39), 35055–35068. View Source
- [3] Shan, Y.; Liu, Y.; Zhang, J.; Li, Y.; Xu, W. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Med. Chem. Lett. 2014, 5 (5), 570–575. View Source
